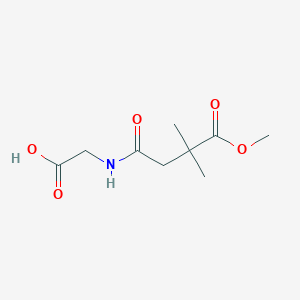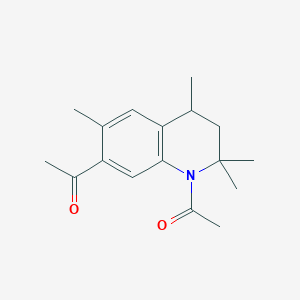
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Vue d'ensemble
Description
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline is a synthetic compound with a variety of scientific applications. It is a heterocyclic aromatic compound derived from the isoquinoline family, and is used in the synthesis of various pharmaceuticals, as well as in the study of biological processes. Its structure and reactivity make it a useful tool for a variety of research applications, such as the synthesis of drugs, the study of biochemical and physiological processes, and the investigation of mechanisms of action.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
- A novel synthesis route for isoquinoline derivatives has been explored, leading to the creation of compounds with evaluated antitumor activities. This research demonstrates the potential of 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline derivatives in cancer treatment, highlighting their significance in medicinal chemistry (Hassaneen, Wardkhan, & Mohammed, 2013).
Structural Analysis and Properties
- The crystal structure of a related compound has been analyzed, providing insights into molecular interactions and properties crucial for drug design. This research aids in understanding the structural aspects of isoquinoline derivatives and their potential applications in drug development (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Facilitated Amination in Synthesis
- Research on facilitated amination using palladium-catalyzed reactions for isoquinoline synthesis showcases innovative methods to produce 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline derivatives. These synthetic strategies are pivotal for the development of pharmaceuticals and complex organic molecules (Prabakaran, Manivel, & Khan, 2010).
Novel Synthetic Routes and Biological Activities
- A study on acid cyclization of amino-substituted heterocycles leading to the synthesis of various isoquinoline derivatives underscores the versatility of these compounds in chemical synthesis and their potential biological activities (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Comprehensive Structural and Cytotoxicity Studies
- Detailed structural and cytotoxicity studies on 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative have been conducted. These studies provide critical information on the therapeutic potential and safety of isoquinoline derivatives, contributing to drug discovery and development (Mansour, Hassaneen, Mohammed, & Ghani, 2013).
Propriétés
IUPAC Name |
3-chloro-4-(2,6-dimethoxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-8-5-9-14(21-2)16(13)15-12-7-4-3-6-11(12)10-19-17(15)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXNAMOMODBDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(N=CC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)



![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)




